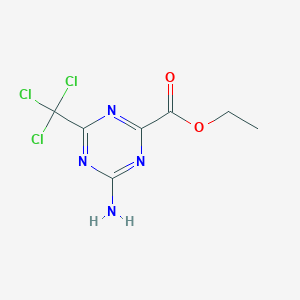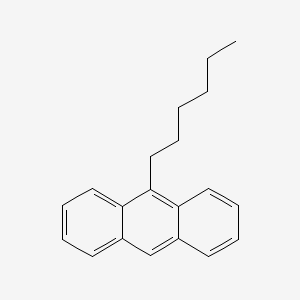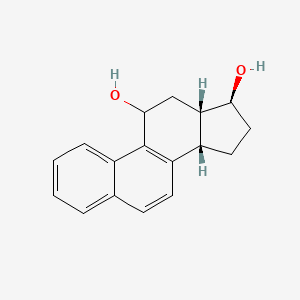
Benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester is a chemical compound with the molecular formula C16H16O4. It is an ester derivative of benzoic acid, where the hydroxyl group at the 2-position and the methoxy group at the 5-position are substituted with a 2-phenylethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester typically involves the esterification of 2-hydroxy-5-methoxybenzoic acid with 2-phenylethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-hydroxy-, phenylmethyl ester:
Benzoic acid, 2-hydroxy-5-methyl-, methyl ester: This compound has a methyl ester group instead of the 2-phenylethyl ester group.
Uniqueness
Benzoic acid, 2-hydroxy-5-methoxy-, 2-phenylethyl ester is unique due to the presence of both hydroxyl and methoxy groups, which can enhance its reactivity and potential biological activity. The 2-phenylethyl ester group also contributes to its distinct chemical and physical properties.
Propriétés
Numéro CAS |
25485-93-2 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
2-phenylethyl 2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-19-13-7-8-15(17)14(11-13)16(18)20-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3 |
Clé InChI |
QNVSTEGIHDXQCU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)C(=O)OCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


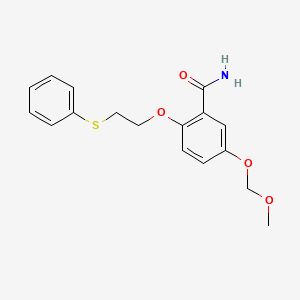

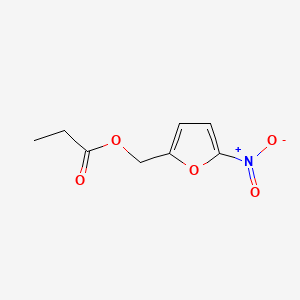

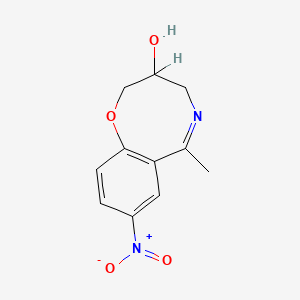
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)

![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)

![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)
